N,N'-Dibutyl-N,N'-dimethyl-malondiamide
Description
Contextualizing N,N'-Dibutyl-N,N'-dimethyl-malondiamide within Amide-Based Ligand Systems
This compound, often abbreviated as DMDBMA, belongs to the broader class of amide-based ligands. These ligands are organic molecules containing one or more amide functional groups (-C(=O)N<) that can donate electrons from the carbonyl oxygen atom to form coordination complexes with metal ions. The structure of DMDBMA features a central malondiamide backbone, which is a propanediamide, symmetrically substituted with two butyl groups and two methyl groups on the nitrogen atoms. vulcanchem.comnih.gov This configuration makes it a bidentate ligand, meaning it can bind to a central metal atom at two points through its two carbonyl oxygen atoms.
The specific nature of the alkyl substituents (butyl and methyl groups) on the nitrogen atoms influences the ligand's properties, such as its solubility in organic solvents and the stability of the metal complexes it forms. vulcanchem.com Within the family of malonamides, variations in these alkyl groups lead to a range of extractants with different selectivities. For instance, other malonamides like N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (B141969) (DMDBTDMA) have been developed for similar applications, showcasing how modifying the molecular structure can fine-tune the ligand's extraction capabilities. researchgate.net These malonamides are part of a larger group of neutral organophosphorus-free ligands, including diglycolamides like N,N,N′,N′ tetraoctyldiglycolamide (TODGA), which are also investigated for their strong complexing abilities with f-block elements. researchgate.netcapes.gov.br
Historical Development and Evolution of Malonamides in Separation Science and Coordination Chemistry Research
The use of ligands for chemical separation and coordination has a long history. Separation science itself has evolved from classical methods like distillation and recrystallization, known since the 17th century, to the development of chromatography in the mid-20th century, which revolutionized the field. nih.govtheanalyticalscientist.com The introduction of techniques such as paper, column, gas (GC), and high-performance liquid chromatography (HPLC) provided powerful tools for separating complex mixtures. nih.gov
In the realm of coordination chemistry, which studies the complexes formed between metal ions and ligands, the origins can be traced back to the 18th century with the synthesis of pigments like Prussian blue. mdpi.comresearchgate.net The foundational modern theory was laid by Alfred Werner in the late 19th and early 20th centuries, who proposed the octahedral geometry for many metal complexes, a concept crucial for understanding how ligands like malonamides interact with metals. libretexts.org
The specific application of malonamides in separation science emerged from the need for advanced separation processes, particularly in the nuclear industry. Research in France during the latter half of the 20th century focused on using substituted propanediamides to extract actinides from nuclear liquid waste. researchgate.net This led to the development of solvent extraction processes like DIAMEX (DIAMide EXtraction), which utilizes malonamide extractants to separate trivalent actinides and lanthanides from high-level radioactive waste streams. researchgate.net The evolution of these ligands has been driven by the goal of optimizing their formula to enhance selectivity, improve solubility in industrial diluents, and increase resistance to chemical and radiolytic degradation. researchgate.net
Significance of this compound in Contemporary Academic and Applied Research
The primary significance of this compound in contemporary research lies in its application to nuclear waste management. It is a key component in research aimed at developing advanced partitioning and transmutation (P&T) strategies for high-level liquid waste (HLLW). These strategies aim to separate long-lived radiotoxic minor actinides (like americium and curium) from the bulk of fission products, particularly the chemically similar lanthanides. researchgate.netresearchgate.net
DMDBMA has proven to be an effective extractant for this purpose. Research has shown its ability to form stable complexes with actinide ions such as Uranium(VI), Thorium(IV), Plutonium(IV), and Americium(III). researchgate.netnih.gov Its utility is being explored in both liquid-liquid extraction systems and in solid-phase extraction chromatography. In the latter, the DMDBMA molecule is chemically anchored to a solid polymer support, such as chloromethylated polystyrene-divinyl benzene (B151609). nih.gov This creates a chelating polymeric material with high affinity for specific metal ions, offering a potential advantage over solvent extraction by minimizing the use of organic solvents. nih.gov Studies have demonstrated that such functionalized polymers exhibit excellent binding for U(VI) and Th(IV) ions, with rapid adsorption kinetics. nih.gov
Overview of Key Research Areas Pertaining to the Chemical Compound
Current research on this compound is concentrated in a few highly specialized areas:
Actinide and Lanthanide Separation: The foremost research area is the use of DMDBMA and its derivatives for the selective extraction of actinides and lanthanides from nitric acid solutions, which mimic the conditions of nuclear waste. researchgate.netnih.gov Studies focus on determining the distribution ratios of various metal ions, understanding the extraction mechanism, and optimizing conditions to achieve efficient separation. For example, research using a related compound, DMDBTDMA, on magnetic particles showed an uptake order of Pu(IV) > U(VI) > Am(III) > Eu(III). researchgate.net
Extraction Chromatography and Functionalized Polymers: A significant effort is dedicated to immobilizing DMDBMA onto solid supports to create novel extraction chromatographic resins. nih.gov Research involves the synthesis and characterization of these materials using techniques like FT-IR spectroscopy and NMR. nih.gov Key performance indicators such as metal sorption capacity, adsorption kinetics, and the reusability of the polymer are thoroughly investigated. nih.gov
Coordination Chemistry Studies: Fundamental research is conducted to understand the structural and electronic properties of the complexes formed between DMDBMA and f-block elements. researchgate.net By studying isolated solid-state compounds and using spectroscopic techniques, scientists can elucidate the coordination modes, bond lengths, and spatial arrangements of the ligands around the metal center. This knowledge is essential for explaining the selectivity observed in separation processes and for designing even more efficient extractants. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound Data sourced from PubChem and ChemSpider databases. nih.govchemspider.com
| Property | Value |
| IUPAC Name | N,N'-dibutyl-N,N'-dimethylpropanediamide nih.gov |
| Molecular Formula | C₁₃H₂₆N₂O₂ nih.gov |
| Molecular Weight | 242.36 g/mol nih.gov |
| CAS Number | 91914-98-6 nih.gov |
| SMILES | CCCCN(C)C(=O)CC(=O)N(C)CCCC nih.gov |
| InChIKey | MJMAULNTGHSPAS-UHFFFAOYSA-N nih.gov |
| Topological Polar Surface Area | 40.6 Ų nih.gov |
| Rotatable Bond Count | 8 vulcanchem.com |
Table 2: Metal Sorption Data for DMDBMA-Functionalized Polymer Data from a study on a novel chelating polymer synthesized by anchoring DMDBMA on a polystyrene-divinyl benzene support. The study was conducted in a 3M HNO₃ medium. nih.gov
| Metal Ion | Sorption Capacity (mg/g of polymer) | Adsorption Time for >99.99% | Adsorption Kinetics Model |
| Uranium(VI) | 18.78 ± 1.53 | < 20 min | First-order Lagergren |
| Thorium(IV) | 15.74 ± 1.59 | < 20 min | First-order Lagergren |
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibutyl-N,N'-dimethylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-9-14(3)12(16)11-13(17)15(4)10-8-6-2/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMAULNTGHSPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC(=O)N(C)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N,n Dibutyl N,n Dimethyl Malondiamide
Strategies for Chemical Derivatization and Functionalization of the Malonamide (B141969) Skeleton
Thermodynamic and Kinetic Studies of Complex Formation
The efficiency of a separation process depends on both the thermodynamics (the stability of the complexes) and the kinetics (the speed at which they form).
Am³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ Am(NO₃)₃(L)n
The equilibrium constant for this reaction determines the distribution of the metal ion between the aqueous and organic phases.
Kinetics: The rate of extraction is a crucial parameter for industrial applications. Studies using malonamide-functionalized polymers and magnetic particles for the uptake of actinides like U(VI) and Th(IV), as well as lanthanides, have shown that the complexation kinetics are generally fast. researchgate.netresearchgate.net Equilibrium is often reached in less than 20 minutes, with some systems showing equilibration within 10 minutes. researchgate.netresearchgate.net This rapid complex formation is advantageous for continuous counter-current solvent extraction processes used in nuclear fuel reprocessing.
Influence of Metal Oxidation States on Complexation Affinity
N,N'-Dibutyl-N,N'-dimethyl-malondiamide and its analogs show a distinct preference for certain metal oxidation states, a property that is exploited in advanced separation processes. Generally, these ligands are excellent extractants for trivalent (e.g., Am³⁺, Eu³⁺) and tetravalent (e.g., Pu⁴⁺, Th⁴⁺) actinides, but are less effective for hexavalent actinyl ions (e.g., UO₂²⁺) under similar conditions. rsc.orgresearchgate.net
The extraction efficiency follows the general trend of charge density, with higher-charged ions forming stronger complexes: M⁴⁺ > M³⁺ > M²⁺. Studies using DMDBTDMA-coated magnetic particles show strong uptake of Pu(IV) and Am(III), but weaker uptake of U(VI) from nitric acid solutions. researchgate.net
Furthermore, within the same oxidation state, subtle differences in bonding lead to selectivity. The interaction between actinides and ligands has a greater degree of covalency compared to the predominantly ionic bonding with lanthanides. rsc.org This is attributed to the participation of the actinide 5f orbitals in the bonding with ligand orbitals, a contribution that is absent for the more shielded 4f orbitals of lanthanides. rsc.org This difference in covalency is a key factor in the development of ligands that can selectively bind to minor actinides over the more abundant lanthanide fission products. In some systems involving amide extractants, the extraction of hexavalent actinides was found to decrease with increasing atomic number (U > Np > Pu > Am), highlighting the complex interplay of ionic size, charge, and orbital interactions on complexation affinity. osti.govresearchgate.net
Table 2: List of Chemical Compounds Mentioned
| Abbreviation / Trivial Name | IUPAC Name |
|---|---|
| This compound | N,N'-dibutyl-N,N'-dimethylpropanediamide |
| DMDBMA | N,N′-dimethyl-N,N′-dibutylmalonamide |
| TMMA | N,N,N′,N′-tetramethylmalonamide |
| DMDBTDMA | N,N′-dimethyl-N,N′-dibutyl-2-tetradecylmalonamide |
| n-dodecane | Dodecane |
Intermolecular Interactions and Supramolecular Assembly in this compound Systems
The aggregation of this compound-metal complexes is a phenomenon driven by a variety of non-covalent interactions. researchgate.netnih.gov While individually less strong than the covalent bonds that form the complex itself, the cumulative effect of these interactions is significant, stabilizing the resulting supramolecular structures. researchgate.netnih.gov The key non-covalent forces identified in such systems include van der Waals forces, dipole-dipole interactions, and hydrogen bonding.
The alkyl chains (butyl and methyl groups) on the nitrogen atoms of the malondiamide ligand give rise to van der Waals forces, which are crucial for the packing of molecules in the solid state and the formation of aggregates in non-polar solvents. The polar carbonyl (C=O) groups within the amide functions create significant dipole moments, leading to dipole-dipole interactions between adjacent ligand-metal complexes.
Although the ligand itself lacks hydrogen bond donors, it possesses two carbonyl oxygen atoms that can act as hydrogen bond acceptors. vulcanchem.comnih.gov This allows for the formation of hydrogen bonds with other molecules in the system, such as co-ligands, solvent molecules (e.g., water), or counter-ions, which can bridge different complex units. The interplay of these forces results in well-defined aggregates, the size and nature of which are influenced by the specific metal ion, the stoichiometry of the complex, and the properties of the surrounding solvent.
A summary of key non-covalent interactions is presented below:
| Type of Interaction | Contributing Moiety on Ligand | Role in Supramolecular Assembly |
| Van der Waals Forces | Butyl and methyl groups | Promotes packing and aggregation in non-polar media. |
| Dipole-Dipole Interactions | Carbonyl (C=O) groups | Orients and stabilizes adjacent polar complexes. |
| Hydrogen Bonding (Acceptor) | Carbonyl oxygen atoms | Forms bridges with solvent, co-ligands, or counter-ions. |
The creation of specific and functional metallo-supramolecular architectures using this compound relies on the principles of molecular recognition and self-assembly. rsc.org The inherent flexibility of the ligand and the distinct coordination preferences of the metal ion are primary factors that can be manipulated to guide the formation of the desired structure. rsc.orgmpg.de
The foundational principles for designing these architectures are:
Coordination Geometry of the Metal Ion: The choice of metal is critical. Its preferred coordination number and geometry (e.g., octahedral, tetrahedral) dictate the spatial arrangement of the ligands. Lanthanide ions, for example, which favor high coordination numbers, can bind multiple malondiamide ligands, potentially forming intricate three-dimensional structures.
Ligand-to-Metal Stoichiometry: Adjusting the ratio of ligand to metal can produce different supramolecular species. A 1:1 ratio might lead to dimeric or polymeric chains, whereas a higher ligand concentration could favor the formation of discrete, monomeric complexes.
Solvent and Counter-ion Effects: The solvent's polarity and coordinating ability can significantly impact the self-assembly process. A polar, coordinating solvent might compete for metal coordination sites, hindering the formation of larger structures. Conversely, non-polar solvents can enhance aggregation due to solvophobic effects. Counter-ions can also play a templating role, bridging metal centers or participating in hydrogen bonding to influence the final topology of the network.
By carefully controlling these factors, the self-assembly of this compound and metal ions can be directed to form predictable and complex architectures, including cages, helicates, and coordination polymers. rsc.org
Coordination Chemistry of N,n Dibutyl N,n Dimethyl Malondiamide with Metal Ions
Fundamental Principles of Metal Ion Complexation by N,N'-Dibutyl-N,N'-dimethyl-malondiamide
The interaction between this compound and metal ions is governed by the principles of coordination chemistry, where the ligand donates electron pairs to the metal cation to form a coordination complex. The structure and properties of the malonamide (B141969) ligand itself dictate how these interactions occur.
Chelation Behavior and Ligand Denticity of the Malonamide Moiety
The malonamide functional group is the cornerstone of the ligand's chelating ability. The two carbonyl oxygen atoms are the primary donor sites, making the ligand a bidentate chelator. This means it can bind to a metal ion at two points simultaneously, forming a stable six-membered chelate ring. This chelation effect is a key driver for the formation of strong complexes. researchgate.net
The denticity, or the number of donor groups used to bind to the central metal ion, can vary. In most cases, the malonamide acts as a bidentate ligand (κ²), where both carbonyl oxygens coordinate to the metal center. researchgate.net However, under certain steric or electronic conditions, it can also coordinate in a monodentate fashion (κ¹), where only one of the carbonyl oxygens is bound to the metal. researchgate.net Studies on the analogous N,N,N′,N′-tetramethylmalonamide (TMMA) have shown that both κ¹ and κ² coordination modes can exist within the same complex, particularly with heavier lanthanides like erbium and thulium. researchgate.net The flexibility of the alkyl chains (butyl and methyl groups) on the nitrogen atoms influences the ligand's conformation and, consequently, its ability to effectively chelate a metal ion of a specific size.
Solvation Mechanisms in Metal-Ligand Interactions
For complexation to occur, the malonamide ligand must displace these coordinated water molecules. The mechanism can be either a complete or partial desolvation. Time-resolved laser-induced fluorescence spectroscopy (TRLFS) studies on the extraction of Europium(III) by a related malonamide, N,N′-dimethyl-N,N′-dibutyl-2-tetradecylmalonamide (DMDBTDMA), revealed that the nature of the diluent affects this process. rsc.org When a non-polar hydrocarbon like n-dodecane is used, the extracted Eu(III) complex still retains one to two coordinated water molecules in its inner sphere. rsc.org In contrast, when the extraction is performed using room temperature ionic liquids (RTILs) as the solvent, the extracted Eu(III) species has no coordinated water molecules, indicating complete desolvation by the ligand. rsc.org This suggests that the solvent system directly influences the structure and stability of the final complex by altering the solvation environment.
Complexation with f-Block Elements: Actinides and Lanthanides
The most significant application of this compound and its analogs is in the separation of trivalent minor actinides (Am³⁺, Cm³⁺) from trivalent lanthanides (Ln³⁺) in nuclear waste streams. Their similar ionic radii and charge make this separation exceptionally challenging.
Coordination Stoichiometry and Proposed Geometries of this compound Complexes
The stoichiometry of the metal-ligand complexes—the ratio of metal ions to ligands—is a critical factor in understanding extraction behavior. Slope analysis from solvent extraction studies is commonly used to determine these ratios. For the extraction of Americium(III) with malonamide analogs like DMDBTDMA, the stoichiometry of the extracted complex has been shown to vary with the ligand concentration. rsc.org At lower ligand concentrations (0.005–0.02 M), a 1:3 metal-to-ligand complex, [Am(L)₃]³⁺, is predominantly formed. rsc.org At higher ligand concentrations (0.05–0.1 M), the stoichiometry shifts to an average of 1:2 or 1:2.5, suggesting the formation of [Am(L)₂]³⁺ or mixed species. rsc.org
Structural studies on solid-state lanthanide complexes with the simpler analog TMMA provide insight into the potential geometries. researchgate.net Across the lanthanide series, several distinct families of complexes form:
For lighter lanthanides (La-Sm): A common stoichiometry is [Ln(TMMA)₂(NO₃)₃], where two bidentate malonamide ligands and three bidentate nitrate (B79036) anions coordinate to the metal, resulting in a high coordination number. researchgate.net
For heavier lanthanides (Dy-Tm): More complex structures are observed, including charged molecular anion-cation pairs like [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻. researchgate.net In these structures, the coordination environment around the lanthanide ions differs between the cation and the anion.
These findings suggest that this compound likely forms complexes with similar stoichiometries (e.g., 1:2 and 1:3) and that the coordination geometry will be complex, typically involving high coordination numbers (8 to 10) satisfied by the malonamide ligands and co-extracted anions like nitrate.
Table 1: Proposed Stoichiometries of f-Block Metal Complexes with Malonamide Ligands This table is based on data from analogous malonamide systems.
| Metal Ion | Ligand (L) | Proposed Stoichiometry | Conditions | Reference |
|---|---|---|---|---|
| Am(III) | DMDBTDMA | [Am(L)₃]³⁺ | Low Ligand Concentration | rsc.org |
| Am(III) | DMDBTDMA | [Am(L)₂.₅]³⁺ | High Ligand Concentration | rsc.org |
| Ln(III) (La-Sm) | TMMA | [Ln(L)₂(NO₃)₃] | Solid State | researchgate.net |
| Ln(III) (Dy-Ho) | TMMA | [Ln(L)₃(NO₃)₂]⁺[Ln(L)(NO₃)₄]⁻ | Solid State | researchgate.net |
Advanced Separation Science Applications of N,n Dibutyl N,n Dimethyl Malondiamide
Solvent Extraction Systems Utilizing N,N'-Dibutyl-N,N'-dimethyl-malondiamide
Solvent extraction is a primary method for separating and purifying metals. In this process, a solution containing the target metal ions is mixed with an immiscible organic solvent containing an extractant molecule. The extractant, in this case, this compound, selectively binds with the desired metal ions, transferring them from the aqueous phase to the organic phase.
Mechanistic Investigations of Metal Ion Transfer across Phases
The efficiency of solvent extraction hinges on understanding the mechanism of metal ion transfer. For malonamides like this compound, the transfer of metal ions such as lanthanides and actinides from an acidic aqueous phase to an organic solvent is primarily a diffusion-controlled process. researchgate.net Studies measuring the rate of extraction in a stirred cell have shown a linear relationship between the stirring rate and the flux of both lanthanides and americium, which is indicative of mass transfer governed by diffusion. researchgate.net
The extraction equilibrium for a trivalent metal ion (M³⁺) like Europium (Eu³⁺) with a malonamide (B141969) extractant in the presence of nitrate (B79036) ions (NO₃⁻) can be generally expressed as:
M³⁺(aq) + 3NO₃⁻(aq) + nL(org) ⇌ M(NO₃)₃·nL(org)
Where 'L' represents the malonamide ligand and species with an overbar are in the organic phase. Research indicates that the extraction of Eu(III) is significantly enhanced with increasing nitric acid concentration. researchgate.net The stoichiometry of the extracted complex, i.e., the number of malonamide molecules ('n') associated with the metal ion, is crucial. For some malonamides, this number has been found to be three. researchgate.net However, steric hindrance from bulky substituent groups on the malonamide can reduce this number to two. researchgate.net
Kinetic studies have revealed interesting differences within the lanthanide series. For instance, with N,N′-dimethyl-N,N′-dibutyltetradecylmalonamide (DMDBTDMA), a structurally similar compound, the extraction rates for lighter lanthanides like La(III), Ce(III), and Pr(III) are approximately 50% higher than for heavier lanthanides such as Nd(III), Sm(III), and Eu(III). researchgate.net The extraction rate for Am(III) was observed to be close to those of the lighter lanthanides. researchgate.net
Role of Diluents and Phase Modifiers in Extraction Efficiency
The choice of diluent, the organic solvent in which the extractant is dissolved, and the addition of phase modifiers can significantly impact extraction efficiency and prevent operational problems like third-phase formation. Third-phase formation is the splitting of the organic phase into two immiscible layers at high metal and acid loadings, which complicates industrial processes.
Commonly used diluents include aliphatic hydrocarbons like n-dodecane and hydrogenated tetrapropene (TPH). oecd-nea.orgosti.gov The nature of the diluent can alter the extractability of the metal ions. researchgate.net
To counteract third-phase formation, phase modifiers are often added to the organic solvent. These are typically amphiphilic molecules that can enhance the solubility of the metal-extractant complexes in the diluent. nih.govresearchgate.net Long-chain alcohols, such as 1-octanol (B28484), and other amides, like N,N-dihexyloctanamide (DHOA), have been effectively used as phase modifiers. researchgate.net For example, adding 5 vol% of 1-octanol or 0.5 M DHOA to a solution of 0.2 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) in n-dodecane has been shown to prevent phase splitting. researchgate.net Phase modifiers can work by creating a protective barrier around the aggregated metal-extractant complexes, preventing them from coalescing and separating out. academie-sciences.fr They can also interact directly with the extracted metal cation, altering the structure of the resulting species and improving their solubility in the organic phase. researchgate.net However, the addition of phase modifiers can also affect the distribution ratios of the metals, a factor that must be carefully managed. nih.gov
Development of Continuous Countercurrent Extraction Systems
For industrial-scale applications, such as nuclear fuel reprocessing, continuous countercurrent extraction systems are essential. These systems, often employing centrifugal extractors or hollow fiber modules, allow for efficient and continuous processing of large volumes of liquid waste. researchgate.netoecd-nea.org this compound and its analogues are key components in the development of such systems for processes like DIAMEX (Diamide Extraction). oecd-nea.org
In a continuous countercurrent setup, the aqueous feed solution (containing the metals to be extracted) and the organic solvent (containing the extractant) flow in opposite directions, maximizing the mass transfer of the target metals. The DIAMEX process, for example, has been tested in continuous countercurrent experiments using centrifugal extractor batteries in hot cells to separate minor actinides from genuine high-level liquid waste (HLLW). oecd-nea.org These tests have demonstrated the feasibility of using malonamide-based solvents for partitioning actinides and lanthanides from highly acidic PUREX raffinate. oecd-nea.org Similarly, counter-current extraction tests using hollow fiber modules have shown high efficiency, with up to 99.95% of americium being separated from the aqueous feed phase in some systems. researchgate.net
Selective Partitioning of Actinides and Lanthanides using this compound
A significant challenge in nuclear waste management is the separation of trivalent minor actinides (like americium and curium) from lanthanides. barc.gov.in Due to their similar ionic radii and chemical properties, this separation is notoriously difficult. Malonamides, including this compound, are investigated for their potential to achieve this selective partitioning.
Evaluation of Separation Factors and Selectivity Tuning Strategies
The separation factor (SF) is a measure of the ability of an extraction system to separate two different metal ions. For actinides (An) and lanthanides (Ln), it is defined as the ratio of their distribution coefficients (D): SFₐₙ/ₗₙ = Dₐₙ / Dₗₙ. A high separation factor is desirable for an effective separation process.
While malonamides like this compound co-extract actinides and lanthanides from highly acidic solutions, strategies are being developed to tune their selectivity. oecd-nea.orgnih.gov The structure of the malonamide itself plays a crucial role. Modifying the alkyl groups attached to the nitrogen atoms can influence selectivity, though sometimes this is due to steric factors rather than electronic effects. researchgate.net
The selectivity of the extraction process is also highly dependent on the composition of both the aqueous and organic phases. The type and concentration of acid in the aqueous phase, as well as the choice of diluent and the presence of phase modifiers in the organic phase, can all be adjusted to optimize separation factors. researchgate.netnih.gov For instance, certain N-donor heterocyclic ligands have shown promise in selectively separating trivalent actinides from lanthanides. barc.gov.in
Below is a table showing the uptake of various metal ions by N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) coated magnetic particles, a system analogous to solvent extraction.
Table 1: Metal Ion Uptake by DMDBTDMA-Coated Magnetic Particles Data extracted from batch studies on simulated nuclear waste solutions.
| Metal Ion | Valence State | Uptake Profile |
|---|---|---|
| Plutonium | Pu(IV) | High uptake |
| Uranium | U(VI) | High uptake |
| Americium | Am(III) | Moderate uptake |
| Europium | Eu(III) | Moderate uptake |
| Strontium | Sr(II) | Low uptake |
| Cesium | Cs(I) | Low uptake |
This table is based on data reported in studies of DMDBTDMA-coated magnetic particles for radionuclide separation. researchgate.net
Integration into Advanced Nuclear Fuel Reprocessing Flowsheets (e.g., DIAMEX, SANEX Variants)
This compound and other similar malonamides are integral to advanced nuclear fuel reprocessing flowsheets designed for partitioning and transmutation (P&T) strategies. The goal of P&T is to reduce the long-term radiotoxicity of nuclear waste by separating long-lived radionuclides and transmuting them into shorter-lived or stable isotopes.
The DIAMEX (Diamide Extraction) process is a key example, developed to co-extract trivalent actinides and lanthanides from the high-level raffinate of the PUREX process. oecd-nea.orgnih.gov Malonamides are the reference extractants for this process because of their ability to extract these elements from highly acidic media and their complete combustibility (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen - the CHON principle), which minimizes the production of secondary radioactive waste. oecd-nea.org
Following the DIAMEX process, a subsequent step is required to separate the actinides from the lanthanides. This is the objective of the SANEX (Selective Actinide Extraction) process. osti.gov While the original SANEX concepts used different types of extractants, research is ongoing to develop single-cycle processes or variants that integrate malonamides, possibly in combination with other selective extractants. The EURO-GANEX process, for instance, investigates the use of co-extractants like DMDOHEMA (N,N'-dimethyl-N,N'-dioctylhexylethoxy malonamide) alongside other ligands to achieve group separation of actinides. researchgate.net
The fundamental understanding of the coordination chemistry of malonamides with lanthanides and actinides is essential for improving these processes and designing more efficient and selective extractants for future nuclear fuel cycle applications. osti.gov
Impact of Aqueous Phase Acidity and Composition on Separation Performance
The efficiency and selectivity of metal ion separation using this compound are significantly influenced by the acidity and composition of the aqueous phase. The concentration of nitric acid (HNO₃) is a critical parameter, as it directly affects the distribution of metal ions between the aqueous and organic phases.
Research has shown that for certain extraction systems, an increase in nitric acid concentration can lead to a decrease in the extraction efficiency for some metal ions. This phenomenon is often attributed to the competition between nitric acid and the target metal ions for the active sites of the malonamide extractant. nih.govmdpi.com For instance, in the extraction of trivalent lanthanides like Neodymium(III) (Nd(III)) with diglycolamide isomers, which are structurally related to malonamides, the limiting organic concentration (LOC) values were observed to decrease as the nitric acid concentration increased. nih.gov This competition results in the formation of acid-solvates in the organic phase, which reduces the amount of free extractant available to form complexes with the metal ions. nih.gov
The composition of the aqueous phase, particularly the presence of other metal ions, also plays a crucial role. Studies involving simulated pressurized heavy water reactor high-level waste (PHWR-SHLW) demonstrated that the distribution coefficient (Kd) for a specific metal ion is generally lower in the complex matrix of SHLW compared to its value in pure nitric acid solution. researchgate.net This is due to the co-extraction of other metal ions present in the waste stream, which compete for the extractant. researchgate.net Despite this, N,N'-dialkyl malonamides have shown preferential extraction for certain actinides and lanthanides even in these complex solutions. For example, in one study, the order of uptake for various radionuclides from both pure nitric acid and SHLW by N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) coated magnetic particles was found to be Pu(IV) > U(VI) > Am(III) > Eu(III) > Sr(II) ≈ Cs(I). researchgate.net This demonstrates a clear selectivity for tetravalent and hexavalent actinides over trivalent lanthanides and fission products like strontium and cesium. researchgate.net
Furthermore, the extraction behavior of different metal ions can vary with acidity. For instance, the uptake of trivalent lanthanides by DMDBTDMA was found to be dependent on the nitric acid concentration, with the uptake order being Pr(III) > La(III) > Eu(III). researchgate.net The ability of N,N'-dimethyl-N,N'-dibutyl tetradecylmalonamide in an aliphatic diluent to extract trivalent actinides from nitric acid solutions highlights its potential utility in nuclear fuel reprocessing. iaea.org
Sorption and Adsorption Methodologies with this compound Functionalized Materials
Adsorption Kinetics and Isotherm Models for Metal Ion Uptake
The performance of this compound (DMDBMA) functionalized materials in metal ion separation is often evaluated through adsorption kinetics and isotherm models. These models provide critical insights into the speed of the adsorption process and the equilibrium distribution of metal ions between the solid and liquid phases.
Kinetic studies on a chelating polymeric material synthesized by anchoring DMDBMA onto a chloromethylated polystyrene-divinyl benzene (B151609) polymer revealed rapid adsorption of Uranium(VI) (U(VI)) and Thorium(IV) (Th(IV)). nih.govresearchgate.net It was found that less than 20 minutes were required to achieve over 99.99% adsorption of both Th(IV) and U(VI). nih.govresearchgate.net The kinetic data for the adsorption of U(VI) and Th(IV) on this functionalized polymer were well-described by the first-order Lagergren rate kinetics. nih.govresearchgate.net
Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase. The Langmuir and Freundlich models are the most commonly applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. core.ac.uk
For the DMDBMA-functionalized polymer, the adsorption of U(VI) was found to follow the Langmuir adsorption isotherm, indicating a monolayer adsorption phenomenon. nih.govresearchgate.net Similarly, in a study using N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) coated magnetic particles, the experimental data for the sorption of U(VI) and Europium(III) (Eu(III)) were successfully fitted to both the Langmuir and Freundlich models. researchgate.net The Langmuir model predicted maximum loading capacities that were in close agreement with the experimentally determined values. researchgate.net
The table below summarizes key findings from adsorption studies on malonamide-functionalized materials.
| Metal Ion | Functionalized Material | Kinetic Model | Isotherm Model | Maximum Sorption Capacity | Reference |
| U(VI) | DMDBMA on polystyrene-divinyl benzene | First-order Lagergren | Langmuir | 18.78 ± 1.53 mg/g (at 3M HNO₃) | nih.gov |
| Th(IV) | DMDBMA on polystyrene-divinyl benzene | First-order Lagergren | Not specified | 15.74 ± 1.59 mg/g (at 3M HNO₃) | nih.gov |
| U(VI) | DMDBTDMA coated magnetic particles | Not specified | Langmuir, Freundlich | 1.58 mmol/g | researchgate.net |
| Eu(III) | DMDBTDMA coated magnetic particles | Not specified | Langmuir, Freundlich | 0.36 mmol/g | researchgate.net |
Applications in Solid-Phase Extraction and Chromatographic Separations
Materials functionalized with this compound and its derivatives are highly effective in solid-phase extraction (SPE) applications, particularly for the separation of actinides and lanthanides from aqueous solutions. SPE utilizes a solid sorbent to selectively retain target analytes from a liquid sample. mdpi.com
A notable application is the development of a novel chelating polymeric material where N,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA) is chemically anchored to a chloromethylated polystyrene-divinyl benzene polymer. nih.govresearchgate.net This functionalized polymer demonstrated superior binding affinity for U(VI) and Th(IV), making it a promising candidate for use in SPE cartridges for the selective removal of these elements from acidic waste streams. nih.govresearchgate.net The high metal sorption capacities, determined to be 18.78 mg/g for uranium and 15.74 mg/g for thorium at 3M HNO₃, underscore its practical potential. nih.gov
Another innovative approach involves the use of magnetic solid-phase extraction. In this technique, N,N'-dimethyl-N,N'-dibutyl tetradecyl malonamide (DMDBTDMA) is coated onto magnetic particles. researchgate.net These functionalized magnetic particles have been evaluated for partitioning actinides and fission products from nuclear waste solutions. The magnetic core allows for easy and rapid separation of the sorbent from the sample solution using an external magnetic field, simplifying the extraction process. mdpi.com This method has shown effective uptake of Pu(IV), U(VI), Am(III), and Eu(III) from nitric acid solutions and simulated high-level waste. researchgate.net
While the principles of selective sorption are the same, and these functionalized materials could theoretically be packed into columns for chromatographic separations, the available research literature predominantly focuses on batch and solid-phase extraction applications. The data below highlights the performance of these materials in solid-phase extraction contexts.
| Functionalized Sorbent | Target Analytes | Application Area | Key Finding | Reference |
| DMDBMA on polystyrene-divinyl benzene | U(VI), Th(IV) | Actinide Separation | High sorption capacity and rapid kinetics. | nih.govresearchgate.net |
| DMDBTDMA coated magnetic particles | Pu(IV), U(VI), Am(III), Eu(III) | Nuclear Waste Treatment | Selective uptake from simulated high-level waste. | researchgate.net |
Stability and Degradation Pathways of N,n Dibutyl N,n Dimethyl Malondiamide in Research Environments
Radiolytic Stability of N,N'-Dibutyl-N,N'-dimethyl-malondiamide
In environments involving radioactive materials, such as in the PUREX (Plutonium and Uranium Recovery by Extraction) process for spent nuclear fuel reprocessing, this compound is exposed to ionizing radiation. osti.gov This exposure can lead to the degradation of the molecule, affecting its performance as an extractant. The study of its radiolytic stability is therefore essential for predicting its behavior and lifespan in such applications.
The interaction of ionizing radiation with the solvent system results in the rupture of chemical bonds and the formation of undesirable degradation products. rjeid.com The presence of these products can alter the physico-chemical, extraction, and stripping properties of the solvent to a significant extent. For instance, the degradation of similar extractants has been observed to decrease their ability to extract certain metal ions.
While specific studies on the radiolytic degradation products of this compound are not extensively available, research on a closely related compound, N¹,N³-dimethyl-N¹,N³-dibutyltetradecylmalonamide, under electron beam irradiation provides significant insights. The primary radiolytic processes are the fragmentation of the extractant molecule. The decomposition predominantly occurs at the bonds in the β-position relative to the carbonyl group. rjeid.com
Based on these findings, the expected radiolytic degradation of this compound would likely involve the cleavage of the following bonds:
N-CH₃ (N-Methyl) bond: Leading to the formation of a demethylated malonamide (B141969) derivative.
N-C₄H₉ (N-Butyl) bond: Resulting in a debutylated malonamide derivative.
C-C(O) (Carbonyl-carbon) bond: This is often the weakest bond, and its cleavage can lead to a significant portion of the degradation products. rjeid.com
The resulting fragments would likely be smaller amides and alkanes. For example, the cleavage of the N-butyl bond could produce N-methyl-N-butylformamide and other related compounds. rjeid.com
Table 1: Potential Radiolytic Degradation Products of this compound (Inferred from related compounds)
| Precursor Compound | Bond Cleavage | Potential Degradation Products |
| This compound | N-CH₃ | N-Butyl-N'-methyl-N'-butyl-malondiamide |
| This compound | N-C₄H₉ | N-Methyl-N'-butyl-N'-methyl-malondiamide |
| This compound | C-C(O) | N-methyl-N-butylacetamide, Butyl-amine |
This table is illustrative and based on the degradation pathways of structurally similar compounds.
The presence of acidic media, such as nitric acid (HNO₃), which is common in nuclear fuel reprocessing, can influence the radiolytic degradation of amide extractants. Studies on other diglycolamides have shown that nitric acid can have a protective effect against radiolysis, although the extent of this protection can vary. nih.gov This protective effect may be due to the scavenging of certain radical species by nitrate (B79036) ions.
The presence of a diluent, such as n-tridecane, has been shown to increase the degradation yield of a similar malonamide extractant. rjeid.com This suggests that the solvent environment plays a crucial role in the radiolytic stability of this compound.
Chemical Stability of this compound
Beyond radiolysis, the chemical stability of this compound, particularly its resistance to hydrolysis, is a key parameter for its use in various chemical processes.
Amides, in general, are susceptible to hydrolysis under both acidic and basic conditions, although they are the least reactive of the carboxylic acid derivatives. This reaction typically requires heating and the presence of a strong acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. The final step is the elimination of the amine group (in this case, N-butyl-N-methylamine), which is protonated under the acidic conditions, and the formation of malonic acid. The protonation of the leaving amine makes the reaction essentially irreversible.
Base-Catalyzed Hydrolysis:
In basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the amide anion (⁻N(CH₃)(C₄H₉)), which is a poor leaving group. However, the reaction is driven forward by the subsequent deprotonation of the resulting carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and the neutral amine.
The expected products of the complete hydrolysis of this compound are:
Under acidic conditions: Malonic acid and N-butyl-N-methylammonium salt.
Under basic conditions: Malonate salt and N-butyl-N-methylamine.
The long-term stability of this compound in simulated process streams, such as those found in nuclear fuel reprocessing, is crucial for its operational lifetime. While specific long-term stability data for this compound is limited, studies on similar N,N-dialkyl amides provide some general expectations.
In simulated high-level liquid waste, which contains high concentrations of nitric acid and various metal ions, the degradation of amide extractants is a complex process influenced by both chemical and radiolytic effects. A study on N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (a structurally related compound) coated on magnetic particles for the extraction of radionuclides from nitric acid solutions suggests a degree of stability and reusability, indicating its potential for use in such environments. researchgate.net However, over extended periods and under high radiation fields, a gradual degradation is expected, leading to a decrease in extraction efficiency and the formation of the degradation products mentioned previously. The build-up of these degradation products can also lead to operational issues such as the formation of third phases, which are undesirable in solvent extraction processes.
Implications of Ligand Degradation on Separation Performance and Process Robustness
The degradation of this compound has a direct and measurable impact on its ability to effectively separate targeted metal ions. This degradation primarily manifests as a decrease in the distribution ratios of trivalent metal ions (M(III)), such as americium (Am) and europium (Eu), which are key elements in nuclear waste streams. Research into the hydrolytic and radiolytic degradation of malonamides has revealed that this reduction in extraction efficiency is a two-fold problem: it stems from the diminished concentration of the active ligand and the emergence of degradation products that can interfere with the extraction process. researchgate.net
Impact on Extraction Efficiency
The primary consequence of ligand degradation is a tangible loss in the extractive power of the solvent. Studies on malonamides with similar structures have shown a clear correlation between the extent of degradation and the decline in the distribution coefficients (D) for trivalent actinides and lanthanides. researchgate.net
The main degradation products identified from the hydrolysis and radiolysis of malonamides in the presence of nitric acid include carboxylic acids and secondary amines, which result from the cleavage of the amide bonds. researchgate.net For instance, the hydrolysis of the malonamide backbone can lead to the formation of N,N-dibutyl-N-methyl-2-carboxyacetamide and N-butyl-N-methyl-amine. These degradation products generally exhibit weaker complexing abilities for the target metal ions compared to the parent malonamide.
The presence of these degradation products in the solvent phase can lead to several undesirable effects:
Competition for Metal Ions: Some degradation products might still possess some complexing ability, leading to competition with the remaining intact ligand and potentially altering the stoichiometry of the extracted metal complexes.
Formation of Emulsions and Third Phase: The accumulation of degradation products can alter the physical properties of the solvent, increasing the likelihood of forming stable emulsions or a third phase, which complicates the separation process and can lead to operational instabilities. researchgate.net
The following table illustrates the potential impact of degradation on the distribution coefficient of a trivalent metal ion:
| Condition | Intact Ligand Concentration | Degradation Product Concentration | Distribution Coefficient (D_M(III)) |
| Initial | High | Negligible | High |
| After Degradation | Reduced | Increased | Decreased |
Influence on Process Robustness
The robustness of a separation process is its ability to maintain performance under fluctuating conditions. The degradation of this compound introduces a significant variable that can compromise this robustness. The continuous formation of degradation products means that the chemical composition of the solvent is constantly changing, leading to a dynamic and less predictable system.
This lack of predictability can have several operational consequences:
Inconsistent Decontamination Factors: As the extraction efficiency decreases, the ability to effectively remove the target radionuclides from the waste stream diminishes, leading to inconsistent and lower decontamination factors.
Challenges in Process Modeling and Control: The changing nature of the solvent makes it difficult to accurately model the separation process, which is essential for process control and optimization.
The table below summarizes the key implications of ligand degradation on process robustness:
| Aspect of Process Robustness | Impact of Ligand Degradation |
| Predictability | Decreased due to changing solvent composition. |
| Efficiency | Reduced extraction and separation factors. |
| Stability | Increased risk of third phase formation and emulsion. |
| Operational Complexity | Increased need for solvent treatment and monitoring. |
Computational and Theoretical Studies of N,n Dibutyl N,n Dimethyl Malondiamide
Quantum Chemical Investigations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, energy, and various properties of molecules like N,N'-Dibutyl-N,N'-dimethyl-malondiamide.
While specific, in-depth DFT studies exclusively focused on this compound are not widely available in published literature, the electronic structure can be inferred from studies on analogous malonamides and other diamide (B1670390) ligands. An analysis would typically involve examining the distribution of electron density and the nature of the chemical bonds.
A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would quantify the intramolecular electronic interactions. For instance, it would detail the delocalization of the nitrogen lone pair electrons into the antibonding π* orbital of the adjacent carbonyl group, an interaction that stabilizes the planar amide moiety.
Malonamides are well-regarded for their ability to form complexes with metal ions, particularly lanthanides and actinides, which is relevant for nuclear waste separation processes. DFT modeling is a key method to understand the selectivity and efficiency of these extractions.
Studies on similar diamide extractants complexed with lanthanides like Pr(III), Nd(III), and Tb(III) show that the ligand typically coordinates to the metal ion in a bidentate fashion through the two carbonyl oxygen atoms. rsc.org The geometry of the resulting complex is highly dependent on the ionic radius of the metal ion and the steric hindrance posed by the ligand's substituents. rsc.org For this compound, the butyl and methyl groups on the nitrogen atoms would influence the steric environment around the coordination site.
Furthermore, DFT is used to calculate the binding energies and thermodynamic stability of these complexes. unige.chresearchgate.net This data is vital for predicting the selectivity of the ligand for certain metal ions over others. The table below illustrates the type of data that would be generated from such a study, based on findings for a related system.
Table 1: Illustrative DFT-Calculated Properties for a Metal-Diamide Complex (Note: Data is representative and based on studies of analogous systems, not directly on this compound)
| Property | Calculated Value | Significance |
|---|---|---|
| M-O Bond Length | ~2.45 Å | Indicates the strength and nature of the metal-ligand bond. |
| O-M-O Bite Angle | Variable | Describes the geometry of the coordination sphere. |
| Complexation Energy | Negative (e.g., -x kJ/mol) | A more negative value suggests a more stable complex. |
DFT allows for the calculation of quantum chemical parameters that describe the global reactivity of a molecule. nih.gov These are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the HOMO is expected to be localized on the carbonyl oxygen atoms, reflecting their nucleophilic nature. The LUMO would likely be distributed over the amide system. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Other reactivity descriptors that can be calculated include:
Electronegativity (χ): The power of the molecule to attract electrons.
Chemical Hardness (η): Resistance to change in its electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily it will react.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are invaluable for comparing the reactivity of different malonamide (B141969) derivatives and for understanding their behavior in various chemical environments.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. This approach complements the static picture provided by DFT by introducing temperature, pressure, and solvent effects.
This compound has several rotatable bonds, particularly within the butyl chains and around the bonds connecting the central carbon to the carbonyl groups. This flexibility allows it to adopt numerous conformations in solution.
MD simulations can map the potential energy surface of the molecule as a function of its torsion angles. drugdesign.org The simulations would reveal the most stable (lowest energy) conformations and the energy barriers between them. For a molecule like this, the orientation of the two carbonyl groups is critical. They can be syn, anti, or gauche relative to each other, which significantly impacts their ability to chelate a metal ion. The butyl chains will also have various folded and extended conformations that affect the molecule's solubility and steric profile. Studies on similar flexible molecules confirm that multiple conformers exist in equilibrium. mdpi.comslideshare.net
The dynamic behavior in a solvent, such as water or an organic solvent, would show how the molecule's conformation adapts to its environment. The hydrophobic butyl chains would likely interact favorably with nonpolar solvents, while the polar amide groups would interact with polar solvents or other ligands.
A key application of malonamides is in liquid-liquid solvent extraction. MD simulations are uniquely suited to model the complex interface between the aqueous phase (containing metal ions) and the organic phase (containing the extractant).
Simulations can reveal how this compound molecules arrange themselves at the liquid-liquid interface. nih.gov Due to their amphiphilic nature, with polar amide heads and nonpolar butyl tails, they are expected to act as surfactants, accumulating at the interface. The simulations would show the orientation of the molecules, with the carbonyl groups pointing towards the aqueous phase to interact with metal ions.
The extraction mechanism involves several steps that can be visualized with MD:
Interfacial Adsorption: The ligand populates the interface.
Complexation: A metal ion from the aqueous phase coordinates with one or more ligand molecules.
Phase Transfer: The newly formed neutral or hydrophobic metal-ligand complex detaches from the interface and dissolves into the organic phase.
MD simulations can provide insights into the energetics and kinetics of each step, helping to explain why some ligands are better extractants than others.
Spectroscopic and Structural Characterization of N,n Dibutyl N,n Dimethyl Malondiamide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N'-Dibutyl-N,N'-dimethyl-malondiamide, both ¹H and ¹³C NMR provide critical information about its molecular framework.
¹H and ¹³C NMR Analyses of the Ligand and its Derivatives
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are expected to show characteristic signals corresponding to the various chemical environments of the hydrogen and carbon atoms within the molecule. Due to the symmetrical nature of the compound, a degree of simplification in the spectra is anticipated.
Expected ¹H NMR Resonances:
A triplet corresponding to the terminal methyl (CH₃) protons of the butyl groups.
A multiplet for the methylene (B1212753) (CH₂) protons adjacent to the terminal methyl groups.
A multiplet for the methylene (CH₂) protons adjacent to the nitrogen atoms.
A singlet for the methylene (CH₂) protons of the central malonate backbone.
A singlet for the methyl (CH₃) protons attached to the nitrogen atoms.
Expected ¹³C NMR Resonances:
A signal for the carbonyl (C=O) carbons.
Signals for the four distinct carbon atoms of the butyl chains.
A signal for the central methylene (CH₂) carbon of the malonate group.
A signal for the methyl (CH₃) carbons attached to the nitrogen atoms.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl -CH₃ | ~0.9 | ~14 |
| Butyl -CH₂- | ~1.3-1.6 | ~20-30 |
| N-CH₂- (Butyl) | ~3.3 | ~48 |
| N-CH₃ | ~2.9 | ~37 |
| CO-CH₂-CO | ~3.4 | ~45 |
| C=O | - | ~170 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and should be confirmed by experimental data.
Mechanistic Insights from Solution-State NMR in Complexation Studies
Solution-state NMR is a powerful tool for investigating the mechanisms of metal ion complexation by ligands like this compound. Changes in the chemical shifts of the ligand's protons and carbons upon addition of a metal ion can provide direct evidence of coordination. The magnitude and direction of these shifts can indicate which atoms of the ligand are involved in binding the metal.
For malonamides, the carbonyl oxygen atoms are the primary coordination sites. Upon complexation with a metal ion, a downfield shift (an increase in ppm value) of the signals for the protons and carbons near the carbonyl groups is expected. This is due to the withdrawal of electron density from these atoms towards the positively charged metal center. Specifically, the signals for the central methylene protons (CO-CH₂-CO) and the N-methyl and N-butyl protons would be sensitive to coordination.
Furthermore, NMR titration experiments, where the concentration of the metal ion is systematically varied while monitoring the NMR spectrum of the ligand, can be used to determine the stoichiometry and stability constants of the resulting complexes.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups and studying changes in molecular structure upon complexation.
Characterization of Functional Groups and Coordination Sites
The IR and Raman spectra of this compound are dominated by vibrations associated with its constituent functional groups. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹ in amides. The exact position of this band is sensitive to the molecular environment.
Other key vibrational modes include:
C-H stretching vibrations of the alkyl groups (butyl and methyl) in the 2800-3000 cm⁻¹ region.
C-N stretching vibrations of the amide groups, which are often coupled with other vibrations and appear in the 1400-1000 cm⁻¹ range.
CH₂ and CH₃ bending vibrations in the 1470-1360 cm⁻¹ region.
Upon complexation with a metal ion, the most significant change in the vibrational spectrum is expected for the C=O stretching mode. Coordination of the carbonyl oxygen to a metal ion weakens the C=O double bond, resulting in a shift of this band to a lower frequency (red shift). This shift is a definitive indicator of the carbonyl groups acting as the primary coordination sites. The magnitude of the shift can also provide information about the strength of the metal-ligand bond.
Monitoring of Complexation Reactions and Conformational Changes
Vibrational spectroscopy is an effective method for monitoring the progress of complexation reactions in real-time. By observing the decrease in the intensity of the free ligand's carbonyl stretching band and the simultaneous appearance and increase in intensity of the red-shifted band corresponding to the complexed ligand, the formation of the complex can be followed.
Furthermore, changes in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can reveal conformational changes in the ligand upon coordination. The chelation of a metal ion by the two carbonyl oxygen atoms of the malonamide (B141969) imposes a more rigid, cyclic conformation on this part of the molecule. This can lead to changes in the vibrational frequencies of various bending and stretching modes throughout the molecule, providing a more complete picture of the structural reorganization during complexation.
X-ray Based Structural Techniques
An X-ray diffraction analysis of a metal complex of this ligand would definitively confirm the coordination mode, provide the geometry of the coordination sphere around the metal ion, and detail the intermolecular interactions within the crystal lattice.
Single Crystal X-ray Diffraction (SC-XRD) of this compound Complexes
Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. While specific crystal structures for this compound complexes are not widely published, extensive research on analogous lanthanide (Ln) complexes with other malonamides, such as N,N,N',N'-tetramethylmalonamide (TMMA), provides significant insight into the expected structural behavior. osti.govchemrxiv.org
In these types of complexes, the malonamide ligand typically acts as a neutral bidentate chelator, coordinating to the metal ion through the two carbonyl oxygen atoms. rsc.org Studies on a series of lanthanide nitrate (B79036) complexes with TMMA and other hydrophobic malonamides reveal that the metal centers are often 10-coordinate. osti.govrsc.org This coordination sphere is completed by the oxygen atoms from two bidentate malonamide ligands and six oxygen atoms from three bidentate nitrate anions. rsc.org
| Complex | Metal Ion | Coordination Number | Avg. M-O (Ligand) Distance (Å) | Avg. M-O (Nitrate) Distance (Å) | Reference |
|---|---|---|---|---|---|
| [La(TMMA)₂(NO₃)₃] | La³⁺ | 10 | 2.490 | 2.646 | osti.gov |
| [Nd(TMMA)₂(NO₃)₃] | Nd³⁺ | 10 | 2.455 | 2.608 | osti.gov |
| [Sm(TMMA)₂(NO₃)₃] | Sm³⁺ | 10 | 2.434 | 2.586 | osti.gov |
| [Eu(cis-TMMA)₂(NO₃)₃] | Eu³⁺ | 10 | - | - | chemrxiv.org |
| [Nd(L)₂(NO₃)₃]* | Nd³⁺ | 10 | - | - | rsc.org |
*L = Butyl-N,N'-dimethyl-N,N'-diphenyl malonamide. Specific bond lengths not detailed in abstract.
Extended X-ray Absorption Fine Structure (EXAFS) for Solution-State Structure Determination
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for determining the local atomic structure of a specific element in non-crystalline samples, making it ideal for studying complexes in solution. youtube.comrsc.org The technique provides information on the types of neighboring atoms, their distance from the central absorbing atom, and their coordination number. nih.gov
For lanthanide and actinide complexes with ligands like N,N'-Dibutyl-N,N'-dimethyl-malonamide, EXAFS is used to probe the immediate coordination environment of the metal ion in a liquid phase. nih.govnih.gov This is critical as the coordination structure in solution can differ significantly from the solid state, with solvent molecules often playing a key role. Studies on similar systems, such as lanthanide-EDTA complexes in aqueous solution, have successfully used EXAFS to determine the number of coordinating atoms from the ligand and the number of bound water molecules. nih.govresearchgate.net
Analysis of the EXAFS spectrum can yield precise bond distances (R), coordination numbers (N), and Debye-Waller factors (σ²), which represent the degree of static and thermal disorder in the coordination shell. nih.govnih.gov For a metal complex of this compound in an organic solvent, EXAFS could distinguish between the M-O shells from the malonamide carbonyls and any M-O or M-N shells from coordinated solvent molecules or counter-ions (like nitrate). Combining experimental EXAFS data with theoretical calculations, such as Density Functional Theory (DFT), enhances the reliability of the structural interpretation. youtube.comnih.gov This combined approach is crucial for accurately modeling the dynamic and often complex coordination spheres of f-block elements in solution. youtube.com
| Parameter | Symbol | Description | Typical Value Range for Ln-O/N Shells |
|---|---|---|---|
| Coordination Number | N | Average number of neighboring atoms in a coordination shell. | 8 - 10 |
| Interatomic Distance | R | Average distance between the absorbing atom and its neighbors. | 2.3 - 2.7 Å |
| Debye-Waller Factor | σ² | Mean square displacement in interatomic distance, indicating disorder. | 0.002 - 0.01 Ų |
Large Angle X-ray Scattering (LAXS) for Solvation Shell Analysis
By analyzing the scattering data, one can determine the distances and coordination numbers of solvent molecules surrounding the solute complex. This is essential for understanding how the complex interacts with its environment, which influences its solubility, stability, and reactivity. For instance, LAXS studies on simple halide ions in water have successfully characterized multiple solvation shells, revealing the number of water molecules and their average distance from the ion. nih.gov
For a complex of a lanthanide or actinide with this compound dissolved in an organic solvent, LAXS could be used to characterize the arrangement of solvent molecules around the entire complex. This analysis would reveal not only the solvent molecules that might be directly coordinated to the metal center but also the more loosely associated second solvation shell. This information complements the short-range structural details from EXAFS and provides a more complete picture of the species present in the solution. jcesr.org
Mass Spectrometry for Molecular Characterization and Degradation Product Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and identifying unknown substances, including degradation products. nih.govslideshare.net
For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion in tandem mass spectrometry (MS/MS) would provide structural information. The most common fragmentation pathway for amides is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group or the N-C bond. miamioh.edu For this molecule, characteristic fragments would arise from the loss of the butyl or methyl groups from the nitrogen atoms.
Mass spectrometry is also a powerful tool for identifying products from degradation studies, such as acid hydrolysis. nih.gov The amide bonds in this compound are susceptible to hydrolysis, which would break the molecule into smaller components. The expected primary degradation products would be dibutylamine, methylamine, and malonic acid. These products can be separated, for example by High-Performance Liquid Chromatography (HPLC), and then identified by their specific mass-to-charge ratios using a mass spectrometer. nih.gov
| Compound/Fragment | Formula | Predicted [M+H]⁺ (m/z) | Notes |
|---|---|---|---|
| This compound | C₁₃H₂₆N₂O₂ | 243.2 | Parent Molecule |
| Fragment from loss of •C₄H₉ | C₉H₁₈N₂O₂ | 187.1 | α-cleavage |
| Fragment from loss of •CH₃ | C₁₂H₂₄N₂O₂ | 229.2 | α-cleavage |
| Dibutylamine | C₈H₁₉N | 130.2 | Hydrolysis Product |
| Methylamine | CH₅N | 32.0 | Hydrolysis Product |
| Malonic Acid | C₃H₄O₄ | 105.0 | Hydrolysis Product |
Future Perspectives and Emerging Research Avenues for N,n Dibutyl N,n Dimethyl Malondiamide
Development of Novel Ligand Architectures Based on the Malonamide (B141969) Scaffold
The core malonamide structure, characterized by a central methylene (B1212753) group flanked by two amide functionalities, is a versatile platform for chemical innovation. The extraction efficiency and selectivity of these ligands are intrinsically linked to their molecular structure, particularly the nature of the alkyl substituents on the nitrogen atoms. researchgate.net The relationship between the hydrophile/hydrophobe ratio of malonamide extractants and the stability of the organic phase during extraction is a key area of study, with the length of the alkyl chains influencing aggregate formation and the potential for phase demixion, often referred to as "third phase formation". nih.gov
Future research is centered on moving beyond simple alkyl chains to create sophisticated, task-specific molecules. This involves several key strategies:
Functionalization of the Central Carbon: Introducing functional groups to the central methylene bridge of the malonamide can pre-organize the ligand for more effective metal chelation.
Asymmetric Substitution: Creating unsymmetrical malonamides, where the substituents on the two nitrogen atoms are different, can fine-tune the ligand's electronic and steric properties, potentially leading to enhanced selectivity for specific metal ions.
Grafting onto Polymers and Ionic Liquids: A significant emerging trend is the covalent attachment of the malonamide functional group to other chemical platforms. For instance, novel chelating polymeric materials have been synthesized by anchoring N,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA) onto a polystyrene-divinyl benzene (B151609) polymer. nih.gov This approach creates solid-phase extraction materials with high affinity for specific ions. Similarly, malonamide-functionalized ionic liquids (MFILs) have been developed, combining the extraction capability of the malonamide moiety with the unique properties of ionic liquids, such as negligible vapor pressure. acs.orgqub.ac.ukacs.org These MFILs have shown significant promise in the selective recovery of rare-earth metals. acs.orgqub.ac.ukacs.org
The overarching goal is to apply a structure-activity relationship (SAR) approach, similar to that used in drug discovery, to the design of new extraction ligands. nih.gov By systematically modifying the malonamide scaffold and correlating these changes with extraction performance, researchers can rationally design next-generation ligands with unprecedented selectivity and efficiency.
Integration with Advanced Separation Technologies and Process Intensification
To maximize the potential of N,N'-Dibutyl-N,N'-dimethyl-malonamide and its derivatives, their integration with advanced separation technologies is crucial. This moves beyond traditional liquid-liquid extraction setups to more efficient, compact, and potentially continuous systems, a concept known as process intensification.
One promising technique is the magnetic-assisted chemical separation (MACS). In this method, particles such as N,N′-dimethyl-N,N′-dibutyl tetradecyl malonamide (DMDBTDMA) coated magnetic microparticles are used for the partitioning of actinides and lanthanides. researchgate.net This technology demonstrates high efficiency for dilute waste streams and offers the potential for very low loss rates of the extractant-coated particles. researchgate.net Another approach involves the use of chelating polymers, where a malonamide like N,N'-dimethyl-N,N'-dibutyl malonamide is functionalized onto a solid support. nih.gov This creates a material suitable for use in packed columns for chromatographic separations.
The table below summarizes the sorption capacities of such functionalized materials for key metal ions.
| Functionalized Material | Target Ion | Sorption Capacity | Reference |
| DMDBTDMA coated magnetic particles | U(VI) | 1.58 mmol/g | researchgate.net |
| DMDBTDMA coated magnetic particles | Eu(III) | 0.36 mmol/g | researchgate.net |
| DMDBMA functionalized polymer | U(VI) | 18.78 mg/g (0.08 mmol/g) | nih.gov |
| DMDBMA functionalized polymer | Th(IV) | 15.74 mg/g (0.07 mmol/g) | nih.gov |
Furthermore, membrane-based separation techniques, such as supported liquid membranes (SLMs) and membrane solvent extraction, represent a significant area for future development. youtube.com In these systems, the malonamide extractant is immobilized within the pores of a microporous membrane, which separates the feed and stripping solutions. This configuration allows for continuous, carrier-facilitated transport of the target metal ion across the membrane, combining extraction and stripping into a single, intensified unit operation. youtube.com These advanced technologies, when paired with highly selective malonamide ligands, could lead to cleaner, more efficient, and economically viable separation processes.
Sustainability and Green Chemistry Approaches in Malonamide Research
The principles of green chemistry are increasingly influencing the entire lifecycle of chemical products, from their synthesis to their disposal and recycling. For malonamides, this involves developing more environmentally benign production methods and ensuring the sustainability of the separation processes in which they are used.
Current research is exploring alternative synthetic routes that reduce waste and avoid hazardous reagents. repec.org Green synthesis techniques such as mechanochemical (solvent-free grinding) and microwave-assisted reactions, which have shown success for other ligands, offer a blueprint for future malonamide production. repec.orgnih.gov These methods can significantly increase reaction yields and reduce reaction times and energy consumption compared to conventional methods. nih.gov Another green approach involves using catalysts in aqueous media, such as the deuteration of malonamide derivatives using Pd/C and Rh/C catalysts in a D₂O/2-propanol mixture, which provides a pathway for isotopic labeling without the use of harsh solvents. figshare.comtandfonline.com
Beyond synthesis, the sustainability of the extraction process itself is a key consideration. This includes the recycling of the malonamide-containing solvent phase. The degradation of malonamides through hydrolysis and radiolysis has been studied to understand their stability and to identify their degradation products, which is crucial for predicting the long-term performance and environmental impact of the solvent. researchgate.net Research into the recovery of solvents is also critical. The use of switchable hydrophilicity solvents (SHSs) presents an innovative approach. mdpi.com These solvents can change their properties with a trigger like CO₂, allowing for easier separation from extracted materials and additives, thereby reducing the energy-intensive distillation steps typically required for solvent recycling. mdpi.com The chemical recycling of the polymers and solvents used in these processes is an active area of research, aiming to create a closed-loop system that minimizes waste and maximizes resource efficiency. nih.govmdpi.com
Exploration of Cross-Disciplinary Applications Beyond the Nuclear Fuel Cycle
While malonamides are well-established in the nuclear industry, their inherent chelating ability and the versatility of their scaffold make them attractive candidates for a range of other applications.
Hydrometallurgy and Rare-Earth Element Recovery: The separation of rare-earth elements (REEs) is critical for many modern technologies, from electronics to magnets. The chemical similarity of REEs makes their separation challenging. ornl.gov Functionalized malonamides are being actively investigated for this purpose. For example, a malonamide-functionalized ionic liquid (MFIL) has been synthesized and shown to have a preferential uptake of REEs over other metals commonly found in end-of-life products like lamp phosphors. acs.orgqub.ac.ukacs.org This opens up a significant opportunity for malonamides in the urban mining and recycling of electronic waste. Novel strategies, such as using a "tug of war" between two different ligands (one of which could be a malonamide derivative), are being developed to magnify the separation of specific REEs. acs.org
Biological and Medicinal Chemistry: A particularly exciting frontier is the exploration of the biological activity of malonamide derivatives. Research has shown that certain new malonamide derivatives act as potent inhibitors of the α-glucosidase enzyme, with inhibitory activity significantly greater than the standard drug acarbose. researchgate.net This suggests a potential therapeutic application in the management of diabetes. Other studies have investigated the anticancer properties of malonamide derivatives, with some compounds showing cytotoxicity against specific cancer cell lines. researchgate.netresearchgate.net The malonamide structure can serve as a scaffold for developing new pharmacologically active agents, following the path of other amide- and sulfonamide-based drugs that have found applications as antimicrobial, anti-inflammatory, and antiviral agents. ptfarm.plsphinxsai.comnih.gov
The table below presents the in-vitro inhibitory concentrations (IC₅₀) of selected malonamide derivatives against the α-glucosidase enzyme, highlighting their potential as therapeutic agents.
| Compound | IC₅₀ (µM) against α-glucosidase | Reference |
| Malonamide Derivative 4K | 11.7 ± 0.5 | researchgate.net |
| Bromo-substituted Derivative | 12.8 ± 0.1 | researchgate.net |
| Methyl-substituted Derivative | 28.4 ± 0.2 | researchgate.net |
| Acarbose (Standard) | 840 ± 1.73 | researchgate.net |
This expansion into new scientific domains underscores the significant untapped potential of the malonamide chemical scaffold, promising a future where these compounds play a vital role in fields far beyond their original application.
Q & A
Basic: How can synthetic routes for N,N'-Dibutyl-N,N'-dimethyl-malondiamide be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Catalyst Screening : Test palladium or nickel catalysts for amidation efficiency, as seen in analogous malondiamide syntheses .
- Solvent Selection : Compare polar aprotic solvents (e.g., acetonitrile) versus non-polar solvents to balance reactivity and byproduct formation. Avoid solvents prone to decomposition under reflux (e.g., DMF, as noted in ).
- Temperature Control : Use stepwise heating (e.g., 60°C for 12 hrs, then 80°C for 6 hrs) to minimize thermal degradation.
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high-purity isolates .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and rule out residual solvent peaks (e.g., DMF-d in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) verifies molecular weight and detects trace impurities.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99%) and quantify byproducts .
Advanced: How does this compound perform as a ligand in actinide separation chemistry?
Methodological Answer:
- Extraction Efficiency : Design liquid-liquid extraction experiments using nitric acid media (0.1–6 M HNO) to evaluate selectivity for actinides (e.g., U, Pu) over lanthanides. Compare with diglycolamide ligands, noting structural similarities to But-But-DAPhen in .
- Structure-Activity Relationship (SAR) : Modify alkyl chain lengths (butyl vs. hexyl) to assess steric effects on extraction kinetics. Use slope analysis to determine stoichiometry of metal-ligand complexes.
Advanced: What solvent systems and storage conditions ensure the stability of this compound?
Methodological Answer:
- Solvent Compatibility : Test stability in anhydrous acetonitrile or dichloromethane, avoiding protic solvents (e.g., methanol) that may hydrolyze the amide bond. Monitor decomposition via FT-IR (amide I band at ~1650 cm) .
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced: How can computational modeling predict the reactivity of this compound in complexation reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy () of metal-ligand complexes (e.g., with Eu or Am) using B3LYP/6-311+G(d,p) basis sets. Compare charge distribution with experimental extraction data .
- Molecular Dynamics (MD) : Simulate solvent effects on ligand conformation to optimize extraction phase behavior.
Contradictory Data: How should researchers address discrepancies in reported extraction efficiencies for this compound?
Methodological Answer:
- Parameter Standardization : Replicate experiments under identical conditions (pH, temperature, ionic strength). Use ICP-MS for precise metal quantification .
- Batch vs. Continuous Flow : Compare static batch extraction with dynamic column setups to isolate kinetic vs. equilibrium effects.
- Error Analysis : Apply multivariate statistics (e.g., ANOVA) to identify variables (e.g., trace water content) causing variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
